Cas no 1994972-36-9 (2-methyl-2-(oxolan-3-yl)methylbutanal)

2-Methyl-2-(oxolan-3-yl)methylbutanal is a versatile aldehyde compound characterized by its unique structural features, including a tetrahydrofuran (oxolane) ring and a branched alkyl chain. This molecular configuration imparts stability and reactivity, making it suitable for applications in organic synthesis, particularly as an intermediate in the production of fragrances, pharmaceuticals, and specialty chemicals. The presence of both aldehyde and cyclic ether functional groups enhances its utility in condensation and cyclization reactions. Its well-defined purity and consistent performance ensure reliable results in research and industrial processes. The compound’s balanced lipophilicity also contributes to its solubility in common organic solvents, facilitating handling and further derivatization.
2-methyl-2-(oxolan-3-yl)methylbutanal structure
1994972-36-9 structure
Product Name:2-methyl-2-(oxolan-3-yl)methylbutanal
CAS No:1994972-36-9
MF:C10H18O2
MW:170.248723506927
CID:5941546
PubChem ID:165590674
Update Time:2025-06-08

2-methyl-2-(oxolan-3-yl)methylbutanal Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-2-(oxolan-3-yl)methylbutanal
    • EN300-1622482
    • 2-methyl-2-[(oxolan-3-yl)methyl]butanal
    • 1994972-36-9
    • Inchi: 1S/C10H18O2/c1-3-10(2,8-11)6-9-4-5-12-7-9/h8-9H,3-7H2,1-2H3
    • InChI Key: YJBCUYFCEHRHRL-UHFFFAOYSA-N
    • SMILES: O1CCC(C1)CC(C=O)(C)CC

Computed Properties

  • Exact Mass: 170.130679813g/mol
  • Monoisotopic Mass: 170.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 26.3Ų

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Additional information on 2-methyl-2-(oxolan-3-yl)methylbutanal

Professional Introduction to Compound with CAS No. 1994972-36-9 and Product Name: 2-methyl-2-(oxolan-3-yl)methylbutanal

2-methyl-2-(oxolan-3-yl)methylbutanal, identified by its CAS number 1994972-36-9, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit potential applications in various biochemical pathways, making it a subject of extensive study in medicinal chemistry. The unique structural features of this molecule, particularly the presence of an oxolan ring and an aldehyde functional group, contribute to its intriguing chemical properties and biological activities.

The structure of 2-methyl-2-(oxolan-3-yl)methylbutanal is characterized by a butanal backbone substituted with a methyl group at the second carbon and an oxolan ring attached to the same position. This configuration imparts a high degree of flexibility and reactivity to the molecule, enabling it to participate in diverse chemical reactions. The aldehyde group at the terminal carbon provides a site for further functionalization, which is crucial for drug development and synthesis of more complex derivatives.

In recent years, there has been growing interest in the exploration of oxolan derivatives due to their versatile biological activities. The oxolan ring, a five-membered heterocyclic structure containing an oxygen atom, is known to exhibit properties that make it suitable for drug design. Studies have shown that compounds containing oxolan moieties can interact with biological targets in unique ways, leading to potential therapeutic effects. For instance, certain oxolan derivatives have been investigated for their antimicrobial and anti-inflammatory properties, highlighting the importance of this structural motif in medicinal chemistry.

2-methyl-2-(oxolan-3-yl)methylbutanal has garnered attention as a key intermediate in the synthesis of more complex molecules. Its reactivity allows for the introduction of various functional groups, enabling the creation of libraries of compounds for high-throughput screening. This approach is particularly valuable in drug discovery pipelines, where large numbers of molecules are synthesized and tested for biological activity. The compound’s ability to undergo selective reactions makes it a valuable tool for chemists working on the development of novel pharmaceuticals.

The chemical properties of 2-methyl-2-(oxolan-3-yl)methylbutanal make it an interesting candidate for further investigation. The presence of both an aldehyde and a tertiary alcohol (due to the substitution on the oxolan ring) allows for multiple reaction pathways, including oxidation, reduction, and condensation reactions. These reactions can be harnessed to produce a wide range of derivatives with tailored properties. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols. Additionally, condensation reactions with other carbonyl compounds can lead to the formation of more complex structures.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 2-methyl-2-(oxolan-3-yl)methylbutanal. Techniques such as catalytic hydrogenation and transition metal-catalyzed reactions have improved yields and purity, making it more accessible for research purposes. These improvements are crucial for pharmaceutical applications, where high-quality starting materials are essential for successful drug development.

In the context of biomedical research, 2-methyl-2-(oxolan-3-yl)methylbutanal has shown promise as a precursor for bioactive molecules. Researchers have explored its potential in developing treatments for neurological disorders, where its structural features may allow it to interact with specific receptors or enzymes involved in these conditions. Additionally, its role as an intermediate in synthesizing anti-inflammatory agents has been examined, given the increasing demand for novel therapeutics targeting chronic inflammatory diseases.

The pharmacokinetic profile of derivatives derived from 2-methyl-2-(oxolan-3-yl)methylbutanal is another area of active investigation. Understanding how these molecules are absorbed, distributed, metabolized, and excreted (ADME) is critical for optimizing their therapeutic potential. Computational modeling and experimental studies are being employed to predict and verify these properties, ensuring that promising candidates progress efficiently through preclinical testing.

Furthermore, the environmental impact of synthesizing and using 2-methyl-2-(oxolan-3-yl)methylbutanal is an important consideration. Green chemistry principles are being applied to develop more sustainable synthetic routes that minimize waste and hazardous byproducts. This aligns with broader efforts in the pharmaceutical industry to adopt environmentally friendly practices while maintaining high standards of quality and efficacy.

The future prospects for 2-methyl-2-(oxolan-3-yl)methylbutanal are bright, with ongoing research uncovering new applications and synthetic possibilities. As our understanding of its chemical behavior deepens, so too does its potential as a building block for innovative therapeutics. Collaborative efforts between academia and industry will be essential in translating these findings into tangible benefits for patients worldwide.

In conclusion, 2-methyl-2-(oxlananmthmeylbutanal (CAS No: 1994972369) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structure, reactivity,and versatility make it a valuable asset in drug discovery efforts aimed at addressing various health challenges, from neurological disorders to chronic inflammatory conditions.* Continued exploration*and innovation will undoubtedly lead*to new breakthroughs, further solidifying its importance*in modern medicinal chemistry.*

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